molecular formula C9H9FO4 B7966618 5-Fluoro-2,4-dimethoxybenzoic acid

5-Fluoro-2,4-dimethoxybenzoic acid

Cat. No.: B7966618
M. Wt: 200.16 g/mol
InChI Key: BYGYGKWAYKZMAK-UHFFFAOYSA-N
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Description

5-Fluoro-2,4-dimethoxybenzoic acid is an organic compound with the molecular formula C9H9FO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2,4 on the benzene ring are replaced by a fluorine atom and two methoxy groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,4-dimethoxybenzoic acid typically involves the fluorination of 2,4-dimethoxybenzoic acid. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as Selectfluor is used to introduce the fluorine atom at the desired position on the aromatic ring. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors for the fluorination process, which allows for better control over reaction parameters and improved safety. Additionally, the use of alternative fluorinating agents that are more readily available and less hazardous may be explored to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,4-dimethoxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 5-fluoro-2,4-dimethoxybenzaldehyde or this compound derivatives.

    Reduction: Formation of 5-fluoro-2,4-dimethoxybenzyl alcohol or 5-fluoro-2,4-dimethoxybenzaldehyde.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2,4-dimethoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Fluoro-2,4-dimethoxybenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the methoxy groups can influence its solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzoic acid: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    5-Fluoro-2-methoxybenzoic acid: Contains only one methoxy group, which can affect its solubility and interaction with molecular targets.

    5-Fluoro-4-methylpyridin-2-amine: A structurally related compound with different functional groups, leading to distinct chemical and biological properties.

Uniqueness

5-Fluoro-2,4-dimethoxybenzoic acid is unique due to the combination of the fluorine atom and two methoxy groups on the benzene ring. This specific arrangement of functional groups imparts unique chemical properties, such as increased lipophilicity and altered electronic distribution, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

5-fluoro-2,4-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4/c1-13-7-4-8(14-2)6(10)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGYGKWAYKZMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3.1 g (17.2 mmol) of 2,4-dimethoxy-5-fluorobenzonitrile and 100 mL of 6N aqueous sodium hydroxide in 200 mL of methanol was stirred at reflux overnight, cooled to 0° C., acidified to pH 1-2 with 6N aqueous hydrochloric acid, and partitioned between ethyl acetate and brine. The organic extract was dried over Na2SO4, and the solvents were removed in vacuo to give crude 2,4-dimethoxy-5-fluorobenzoic acid as a light-yellow solid. Recrystallization from ethyl acetate and hexane afforded 3.2 g (93%) of 6 as a white solid. 1H NMR (300 MHz, DMSO-d6) δ 12.4 (s, 1H), 7.49 (d, 1H, J=12 Hz), 6.83 (d, 1H, J=7.2 Hz), 3.92 (s, 3H), 3.84 (s, 3H); 13C NMR (75 MHz, DMSO-d6) δ 165.5, 165.5, 156.7, 151.1, 151.0, 146.3, 143.2, 117.9, 117.6, 111.2, 111.1, 99.3, 56.6, 56.4; 19F NMR (282 MHz, DMSO-d6) δ −146.2 (dd, 1F); mass spectrum, calculated for C9H9FO4 (MH+) 201.1, Found 200.9.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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